Product packaging for Benzamidine(Cat. No.:CAS No. 618-39-3)

Benzamidine

Cat. No.: B374722
CAS No.: 618-39-3
M. Wt: 120.15 g/mol
InChI Key: PXXJHWLDUBFPOL-UHFFFAOYSA-N
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Description

Historical Context of Benzamidine (B55565) Research

The exploration of this compound and its properties has a rich history rooted in the mid-20th century. Early investigations laid the groundwork for its most prominent application: as a protease inhibitor. A pivotal moment in this compound research came in 1963 when Inagami & Murachi reported that trypsin, a key digestive enzyme, could be inhibited by both aliphatic and aromatic alkylamines. ebi.ac.uk This discovery paved the way for a more detailed examination of related compounds.

Subsequent work by Markwardt and colleagues in 1968 provided a comprehensive analysis of the inhibition constants for this compound and a variety of its analogues against trypsin, plasmin, and thrombin. ebi.ac.uk Their findings established this compound as a reversible, competitive inhibitor of these serine proteases. wikipedia.orgebi.ac.uk The mechanism of this inhibition was further elucidated in the 1970s, revealing that the cationic amidino group of this compound interacts with a carboxylate group in the S1 subsite of the enzyme's active site, a pocket that typically binds arginine or lysine (B10760008) residues of the natural substrate. ebi.ac.uk This foundational research solidified this compound's role as a model compound for studying protease-inhibitor interactions.

Scope and Significance of this compound in Contemporary Science

In modern scientific research, this compound's primary role remains that of a serine protease inhibitor. wikipedia.orgcarlroth.comnih.gov Its ability to prevent the degradation of proteins by these enzymes is crucial in numerous experimental contexts. wikipedia.org For instance, it is a standard component of protease inhibitor cocktails used during protein purification to maintain the integrity of the target protein. ebi.ac.uk Furthermore, its utility extends to protein crystallography, where it can be used as a ligand to stabilize the protein of interest and prevent its degradation by proteases. wikipedia.org

Beyond its use as a laboratory tool, the this compound moiety is a key structural feature in the design of therapeutic agents. ebi.ac.ukontosight.ai Many inhibitors of coagulation enzymes, which are often serine proteases, incorporate the this compound functional group. ebi.ac.uk This has led to the development of drugs targeting conditions related to blood clotting. ebi.ac.ukontosight.ai

The significance of this compound also extends to its use as a synthetic building block. Its chemical reactivity allows for its incorporation into more complex molecules, including various heterocyclic compounds like 2,4-disubstituted imidazoles. wikipedia.orggoogle.com This versatility makes it a valuable starting material in the synthesis of novel compounds with potential biological activities. mdpi.comnih.gov

Overview of this compound Derivatives in Research

The foundational understanding of this compound's interaction with proteases has spurred extensive research into its derivatives. Scientists have systematically modified the this compound scaffold to enhance its potency, selectivity, and pharmacokinetic properties. acs.org

One of the earliest and most well-known derivatives is 4-aminothis compound (B1203292) , which exhibits slightly more potent inhibition of trypsin compared to this compound itself. ebi.ac.uk This derivative has also been instrumental in the development of affinity chromatography media for the purification of trypsin-like proteases. ebi.ac.uksigmaaldrich.com

More recent research has explored a vast array of this compound derivatives with diverse applications:

Antimicrobial Agents: this compound derivatives have shown promise as antibacterial and antifungal agents. nih.govnih.gov For example, certain bis-benzamidines have demonstrated potent activity against Gram-negative bacteria like A. baumannii and E. coli. nih.gov Others have been investigated for their effectiveness against pathogens that cause periodontal disease. mdpi.comnih.govnih.gov

Anticoagulants: The development of orally bioavailable factor Xa inhibitors, a class of anticoagulants, has heavily relied on structure-based design starting from the this compound template. acs.org

Anticancer Agents: The inhibition of certain proteases is a target in cancer therapy, and this compound derivatives have been explored for this purpose. ontosight.aiontosight.ai

Insecticides: Research has shown that this compound can have insecticidal and deterrent effects, suggesting its potential use in pest management. scielo.br

Molecular Probes: this compound derivatives have been conjugated with other molecules, such as "molecular glues," to enhance their binding affinity and inhibitory effects on target enzymes. nih.gov

The synthesis of these derivatives often involves multi-step chemical reactions, starting from benzonitrile (B105546) or other related precursors. google.comnih.gov Researchers continue to explore new synthetic routes and modifications to create novel this compound-based compounds with tailored biological activities. mdpi.comnih.govnih.gov

Interactive Data Table: Properties of this compound

Property Value Reference
Chemical Formula C₇H₈N₂ wikipedia.org
Molar Mass 120.155 g·mol⁻¹ wikipedia.org
Appearance White solid wikipedia.org
Solubility Readily soluble in water and ethanol ebi.ac.uk
Primary Function Reversible competitive inhibitor of serine proteases wikipedia.org

Interactive Data Table: Key this compound Derivatives and Their Research Focus

Derivative Name Research Focus Key Findings Reference(s)
4-Aminothis compound Protease Inhibition, Affinity Chromatography More potent trypsin inhibitor than this compound; used to create affinity media for protease purification. ebi.ac.uk
Pentamidine (B1679287) Antimicrobial, Protease Inhibition Clinically used antimicrobial; also a competitive inhibitor of serine proteases like plasmin and factor Xa. acs.org
o-chloro-N-(3,4,5-trimethoxyphenyl)-benzamidine Enzyme Inhibition Investigated as a potential inhibitor of serine proteases, with possible applications in cancer and cardiovascular diseases. ontosight.ai
This compound derivatives with 1,2,3-triazole moieties Antifungal Agents Some synthesized compounds showed excellent in vivo fungicidal activity against agricultural phytopathogens. nih.gov
Bis-benzamidine derivatives Antibacterial Agents Demonstrated promising antibacterial activity against Gram-negative bacteria, including A. baumannii and E. coli. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2 B374722 Benzamidine CAS No. 618-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzenecarboximidamide
Source PubChem
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InChI

InChI=1S/C7H8N2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXJHWLDUBFPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1670-14-0 (hydrochloride)
Record name Benzamidine
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DSSTOX Substance ID

DTXSID8045012
Record name Benzenecarboximidamide
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Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>18 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47193746
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

618-39-3, 1670-14-0
Record name Benzamidine
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Record name Benzamidine
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Record name Benzenecarboximidamide
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Record name Benzenecarboximidamide
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Record name Benzamidinium chloride
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Record name Phenylamidine
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Record name BENZAMIDINE
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Synthesis and Chemical Methodologies of Benzamidine and Its Derivatives

Established Synthetic Routes for Benzamidine (B55565)

Several well-established methods are routinely employed for the synthesis of this compound and its simpler derivatives. These routes often begin from readily available starting materials and proceed through reliable chemical transformations.

A common and effective two-step method for synthesizing this compound involves the formation of a benzamidoxime (B57231) intermediate followed by its reduction. mdpi.com This process typically begins with the reaction of benzonitrile (B105546) with hydroxylamine (B1172632) hydrochloride to produce benzamidoxime. uobasrah.edu.iqmdpi.com The subsequent step is the catalytic hydrogenation of the benzamidoxime intermediate. This reduction is often carried out in a solution of acetic acid and acetic anhydride (B1165640) to yield the final this compound product. mdpi.com

The reaction conditions for the initial formation of benzamidoxime can be optimized. For instance, one approach involves adding benzonitrile to a solution of hydroxylamine hydrochloride, water, and a phase transfer agent like benzyltriethylammonium chloride. patsnap.com The pH is then adjusted, leading to the precipitation of the benzamidoxime product. patsnap.com

ReactantsReagents/CatalystsProductYield (%)
Benzonitrile, Hydroxylamine hydrochlorideNaOH, Benzyltriethylammonium chloride, Water, 2N HClBenzamidoxime80.2
Benzonitrile, Hydroxylamine hydrochlorideK2CO3, PEG-2000, Water, 2N HClBenzamidoxime86.2

This table presents data on the synthesis of the benzamidoxime intermediate under different conditions.

A multi-step synthesis has been developed for this compound derivatives that incorporates a methylene (B1212753) linker of varying lengths. This five-step process commences with N-(n-bromoalkyl)phthalimide as the starting material. mdpi.com This versatile intermediate allows for the construction of a molecular scaffold that connects the this compound moiety to another chemical group through a flexible alkyl chain. mdpi.com

The synthesis of related heterocyclic structures, such as imidazoline (B1206853) and 2-aminoimidazoline (B100083) derivatives, can be achieved from precursors related to this compound synthesis. For example, imidazoline derivatives can be synthesized in good yield by reacting a cyano derivative with ethylenediamine (B42938) and phosphorus pentasulfide (P2S5) in a sealed tube at elevated temperatures. mdpi.comresearchgate.net

The synthesis of 2-aminoimidazoline analogues is a two-step process starting from an amino precursor. This precursor is treated with di-tert-butyl 2-thioxoimidazolidine-1,3-dicarboxylate to form an intermediate, which is then further processed to yield the final 2-aminoimidazoline product. mdpi.comresearchgate.net

To enhance the efficiency and environmental friendliness of this compound synthesis, modern catalytic systems have been developed. One such advancement is the use of ionic liquid-supported nano-metal catalysts. uobasrah.edu.iqgoogle.com This method also starts with benzonitrile raw materials and proceeds through a benzamidoxime intermediate. uobasrah.edu.iq

The key feature of this methodology is the catalyst, which is highly active and recoverable. uobasrah.edu.iq The benzamidoxime is formed from benzonitrile and hydroxylamine hydrochloride, and is then hydrogenated to this compound under the influence of the ionic liquid-supported nano-metal catalyst. uobasrah.edu.iq This approach offers a green and efficient pathway to this compound derivatives. uobasrah.edu.iq The catalyst can be an ionic liquid loaded with Rh(0), which can be prepared in a multi-step process. uobasrah.edu.iq

ReactantCatalystHydrogen Pressure (MPa)SolventProduct
p-NitrobenzamidoximeIonic liquid-supported Rh(0)0.15Ethanolp-Aminothis compound

This table details the catalytic hydrogenation step for a this compound derivative using an ionic liquid-supported catalyst.

Synthetic Strategies for Advanced this compound Derivatives

The synthesis of more complex this compound derivatives, such as imino bases, requires specialized synthetic strategies. These methods often involve the reaction of a this compound-containing intermediate with various aldehydes to form Schiff bases.

Novel imino bases of this compound can be synthesized through a multi-step process. mdpi.com This synthesis begins with 4-hydroxybenzene carboximidamide, which is first converted to ethyl 2-(4-carbamimidoylphenoxy) acetate. This intermediate then undergoes hydrazination to form 2-(4-carbamimidoylphenoxy) acetohydrazide. mdpi.com

The final step in the synthesis of the imino bases is the reaction of 2-(4-carbamimidoylphenoxy) acetohydrazide with various aromatic aldehydes. mdpi.com This reaction, catalyzed by a small amount of glacial acetic acid in absolute ethanol, is refluxed to yield the desired N'-(substituted benzylidene)-2-(4-(N-(4-hydroxybenzylidene)carbamimidoyl)phenoxy)acetohydrazide derivatives. mdpi.com This method allows for the introduction of a variety of substituents on the aromatic aldehyde, leading to a diverse library of advanced this compound derivatives. mdpi.com

IntermediateReactant AldehydeProduct (Imino Base)
2-(4-carbamimidoylphenoxy) acetohydrazide4-hydroxybenzaldehydeN'-(4-hydroxybenzylidene)-2-(4-(N-(4-hydroxybenzylidene)carbamimidoyl)phenoxy)acetohydrazide
2-(4-carbamimidoylphenoxy) acetohydrazide4-chlorobenzaldehydeN'-(4-chlorobenzylidene)-2-(4-(N-(4-hydroxybenzylidene)carbamimidoyl)phenoxy)acetohydrazide
2-(4-carbamimidoylphenoxy) acetohydrazide3-phenoxy benzaldehydeN'-(3-phenoxybenzylidene)-2-(4-(N-(4-hydroxybenzylidene)carbamimidoyl)phenoxy)acetohydrazide

This table illustrates the synthesis of various imino bases of this compound from a common intermediate and different aromatic aldehydes.

Amide Coupling and Ester Formation in this compound Synthesis

The synthesis of this compound derivatives frequently employs ester formation and amide coupling reactions as versatile strategies to build complex molecular architectures. Esterification is a common preliminary step to introduce new functional groups or create reactive intermediates. For instance, the synthesis of novel this compound analogues can begin with a precursor like 4-hydroxybenzene carboximidamide, which is first converted to an ester, such as ethyl 2-(4-carbamimidoylphenoxy) acetate. nih.gov This ester derivative then serves as a platform for further modifications, like hydrazination to form a hydrazide, which can be subsequently reacted to create more complex molecules. nih.gov

Amide bond formation is another fundamental process used to link carboxylic acids or their derivatives to an amino-functionalized this compound core, or vice versa. Standard synthetic chemistry methods are employed for this purpose. fishersci.co.uk One of the most common strategies involves the activation of a carboxylic acid to a more electrophilic species, such as an acyl chloride. fishersci.co.uk This activated intermediate readily reacts with a primary or secondary amine to form the corresponding amide, a transformation often referred to as the Schotten-Baumann reaction. fishersci.co.uk Alternatively, a wide array of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), can be used to facilitate the direct coupling between a carboxylic acid and an amine under milder conditions. fishersci.co.uk These methods are highly efficient for creating amide linkages within this compound derivatives, enabling the synthesis of compounds with diverse functionalities. fishersci.co.uk

Preparation of Heterocyclic this compound Derivatives

Incorporating heterocyclic moieties into the this compound scaffold is a key strategy for developing novel compounds. nih.gov Various synthetic routes are utilized to construct these complex derivatives.

One prominent method involves the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. This can be achieved by the condensation of an intermediate like 2-(4-carbamimidoylphenoxy)acetohydrazide with various aromatic acids in the presence of a dehydrating agent such as phosphoryl chloride. nih.gov This reaction leads to the formation of this compound derivatives bearing a substituted 1,3,4-oxadiazole ring, for example, 4-((5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl)methoxy)this compound. nih.gov

Another common approach is the preparation of 1,2,4-triazole (B32235) derivatives. The synthesis can start from the same acetohydrazide intermediate, which is first treated with carbon disulfide (CS₂), followed by hydrazination and a subsequent Schiff base reaction with different aromatic aldehydes. nih.gov This multi-step process yields heterocyclic structures such as 4-((4-(substituted benzylideneamino)-4H-1,2,4-triazol-3-yl)methoxy)this compound. nih.gov

The synthesis of 1,2,3-triazole-containing benzamidines has also been reported, showcasing another versatile method for creating heterocyclic analogues. nih.gov Furthermore, this compound groups have been successfully linked to other heterocyclic systems, including nitroimidazoles, to create new chemical entities. researchgate.net These synthetic methodologies allow for the systematic modification of the this compound structure to include a wide range of heterocyclic systems.

Chemical Characterization Techniques for this compound Analogues

The structural confirmation of newly synthesized this compound analogues is accomplished through a combination of modern spectroscopic techniques. nih.govresearchgate.net These methods provide definitive evidence of the molecular structure, confirming the successful synthesis of the target compound. The primary techniques employed for this characterization are Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry. nih.govnih.govresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a crucial tool for identifying the functional groups present in a molecule. In the characterization of this compound derivatives, FTIR spectra provide valuable information by revealing characteristic absorption bands corresponding to specific bond vibrations. Key functional groups such as the amidine group (C=N), amino groups (N-H), and aromatic rings (C-H, C=C) can be identified. The presence of other groups introduced during synthesis, like esters (C=O), ethers (C-O), or nitro groups (N-O), can also be confirmed by their unique absorption frequencies, thereby verifying the structural integrity of the synthesized analogues. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for the unambiguous structural elucidation of organic compounds, including this compound analogues. nih.govresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the molecular framework.

¹H NMR spectroscopy provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. Chemical shifts (δ) indicate the electronic environment of the protons, signal splitting patterns reveal adjacent protons, and integration values correspond to the number of protons in a given signal. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments (e.g., aromatic, aliphatic, carbonyl). nih.gov

For example, the characterization of a 1,2,3-triazole this compound derivative provided the following detailed NMR data, confirming its structure. nih.gov

Interactive Data Table: NMR Spectral Data for 4-((4-((2-Nitrophenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)-N-isobutylthis compound (9b) nih.gov

Click to view ¹H NMR and ¹³C NMR data
TypeChemical Shift (δ ppm)Description
¹H NMR 8.22Singlet, 1H (triazole ring proton)
7.79–7.74Multiplet, 1H (benzene ring proton)
7.73Doublet, 2H (benzene ring protons)
7.60Triplet, 1H (benzene ring proton)
7.52Doublet, 2H (benzene ring protons)
7.09Triplet, 1H (benzene ring proton)
5.75Singlet, 2H (CH₂)
5.32Singlet, 2H (CH₂)
3.30–3.22Doublet, 2H (N-CH₂)
2.06Multiplet, 1H (CH)
1.02Doublet, 6H (CH₃)
¹³C NMR 166.36, 153.23, ...Signals corresponding to all carbons in the molecule, including aromatic, aliphatic, and amidine carbons.

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight of the synthesized this compound derivatives and to corroborate their elemental composition. nih.govresearchgate.net This technique provides a precise mass-to-charge ratio (m/z) of the parent molecule, which is a critical piece of data for structural confirmation. Depending on the ionization method used, such as Electrospray Ionization (ESI), the molecular ion may be observed as a protonated species [M+H]⁺. nih.gov For example, a synthesized triazole derivative showed an ESI⁺ signal at m/z 409, corresponding to its protonated molecular ion. nih.gov In other cases, the molecular ion peak (M) is directly observed, confirming the molecular mass of the compound. researchgate.net

Biological Activities and Pharmacological Profiles of Benzamidine Compounds

Enzyme Inhibition by Benzamidine (B55565)

This compound and its derivatives are recognized as competitive and reversible inhibitors of a variety of serine proteases. nih.govfocusbiomolecules.comacs.org These enzymes are characterized by a key serine residue in their active site and play crucial roles in numerous physiological and pathological processes. The inhibitory action of this compound arises from its structural resemblance to arginine, allowing it to bind to the active site of trypsin-like serine proteases. acs.org Specifically, the this compound moiety interacts with an aspartate residue located at the base of the S1 binding pocket of these enzymes. acs.org Quantitative structure-activity relationship (QSAR) studies have revealed that the inhibition of serine proteases like thrombin, plasmin, and trypsin by benzamidines generally involves hydrophobic interactions. nih.gov However, the role and nature of electronic interactions can vary depending on the specific enzyme and its source. nih.gov

This compound compounds exhibit inhibitory activity against a range of serine proteases, which are pivotal in processes such as blood coagulation and fibrinolysis. acs.org The balance between these pathways is essential for maintaining a healthy circulatory system, and serine proteases like thrombin, plasmin, and tissue plasminogen activator (tPA) are central to this regulation. acs.org Consequently, inhibitors of these enzymes are of significant interest. The inhibitory potency of this compound derivatives can be influenced by their chemical structure, including the nature of substituent groups. nih.gov For instance, the binding of substituted benzamidines to plasmin is affected by both the hydrophobicity and electron-donating properties of the substituent. nih.gov In contrast, thrombin's interaction with these inhibitors is primarily influenced by the substituent's hydrophobicity. nih.gov Trypsin exhibits a more complex interaction that depends on factors like molar refractivity and molecular weight. nih.gov

This compound is a well-established competitive inhibitor of trypsin and trypsin-like enzymes. focusbiomolecules.comresearchgate.net It occupies the S1 subsite, which is the specificity pocket of the enzyme. researchgate.net The interaction involves the this compound molecule binding electrostatically with the aspartate residue (Asp189) in trypsin's active site and also engaging in hydrophobic interactions within the specificity pocket. researchgate.net

The inhibitory constant (Ki) is a measure of the potency of an inhibitor, with a lower Ki value indicating stronger inhibition. This compound hydrochloride has been reported to inhibit trypsin with a Ki of 21 μM. medchemexpress.com Another study reported a Ki value of 35 µM for this compound against trypsin. caymanchem.com The inhibitory activity can be influenced by the specific this compound derivative.

Table 1: Inhibition of Trypsin by this compound Compounds

Compound Ki (μM) Reference
This compound hydrochloride 21 medchemexpress.com
This compound 35 caymanchem.com
This compound 18.4 researchgate.net

Thrombin is a key serine protease in the blood coagulation cascade, responsible for converting fibrinogen to fibrin (B1330869). acs.org this compound and its derivatives act as competitive inhibitors of thrombin. nih.govfocusbiomolecules.com The interaction between thrombin and substituted benzamidines is primarily governed by the hydrophobicity of the substituent on the this compound ring. nih.gov

This compound hydrochloride has shown inhibitory activity against thrombin with a Ki of 320 μM. medchemexpress.com Another source indicates a Ki of 220 µM for this compound. caymanchem.com The bivalent this compound derivative, pentamidine (B1679287), has demonstrated stronger inhibition with a Ki value of 4.5 ± 2.3 μM. acs.org

Table 2: Inhibition of Thrombin by this compound Compounds

Compound Ki (μM) Reference
This compound hydrochloride 320 medchemexpress.com
This compound 220 caymanchem.com
Pentamidine 4.5 ± 2.3 acs.org

Plasmin is a crucial serine protease in the fibrinolytic system, responsible for degrading fibrin clots. acs.org this compound and its derivatives are known to competitively inhibit plasmin. nih.govfocusbiomolecules.com The binding of substituted benzamidines to plasmin is influenced by both the hydrophobicity and the electron-donating characteristics of the substituents. nih.gov

The inhibitory constant (Ki) of this compound against plasmin has been reported as 350 µM. caymanchem.com Multivalent this compound molecules have been investigated for their enhanced inhibitory effects on plasmin. nih.gov For example, pentamidine, a bivalent this compound, is a more potent plasmin inhibitor than its monovalent counterparts, with a Ki value of 2.1 ± 0.8 μM. acs.orgnih.gov This enhanced activity is attributed to multivalent avidity effects. nih.gov

Table 3: Inhibition of Plasmin by this compound Compounds

Compound Ki (μM) Reference
This compound 350 caymanchem.com
Pentamidine 2.1 ± 0.8 acs.orgnih.gov

Factor Xa is a serine protease that plays a critical role in the blood coagulation cascade, positioned at the convergence of the intrinsic and extrinsic pathways. Derivatives of this compound have been shown to competitively inhibit Factor Xa. nih.gov

This compound hydrochloride has been reported to have a Ki of 110 μM against Factor Xa. medchemexpress.com

Table 4: Inhibition of Factor Xa by this compound Compounds

Compound Ki (μM) Reference
This compound hydrochloride 110 medchemexpress.com

Urokinase-type plasminogen activator (uPA) is a serine protease that converts plasminogen to the active enzyme plasmin. This compound hydrochloride has demonstrated inhibitory activity against uPA with a Ki of 97 μM. medchemexpress.com The inhibition of uPA by this compound has been implicated in the reduced destruction of adenoma colonies in co-culture studies with carcinoma cells. taylorandfrancis.com

Table 5: Inhibition of uPA by this compound Compounds

Compound Ki (μM) Reference
This compound hydrochloride 97 medchemexpress.com

Serine Protease Inhibition

Antimicrobial and Antiparasitic Activities

This compound derivatives have demonstrated significant antimicrobial activity against Porphyromonas gingivalis, a key pathogen in periodontitis. nih.govnih.gov These compounds not only inhibit the virulence of P. gingivalis by targeting its gingipain proteases but also hinder its in vitro growth. nih.govnih.gov

Studies have shown that novel this compound analogues can exhibit good antimicrobial activity against P. gingivalis, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 250 µg/mL. asianpubs.orgasianpubs.orgresearchgate.net For example, newly synthesized imino bases of this compound showed excellent growth inhibition against this bacterium. nih.gov One particular hydrazide derivative of this compound exhibited an MIC of 62.5 µg/mL against P. gingivalis. nih.gov

The growth inhibition by this compound derivatives is time-dependent. While only a slight reduction in viable P. gingivalis may be observed after 24 hours of exposure, by 48 hours, the reduction in colony-forming units can be significant. nih.gov Interestingly, the growth inhibitory effect does not always correlate with the potency of gingipain inhibition. nih.gov For instance, pentamidine, a relatively weak gingipain inhibitor, was found to be more effective at inhibiting the growth of P. gingivalis than the more potent gingipain inhibitor 2,6-bis-(4-amidinobenzyl)-cyclohexanone. nih.gov This suggests that the antibacterial action may involve other targets within the bacterium, such as the heat-shock protein GroEL. nih.govnih.gov

Newly synthesized this compound derivatives have shown a broad spectrum of antibacterial activity, inhibiting the growth of several pathogens that can be associated with periodontitis and other infections. nih.gov These include Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Streptococcus pyogenes. nih.gov

The inhibitory activity of these compounds against the tested pathogens was observed at Minimum Inhibitory Concentrations (MIC) ranging from 31.25 µg/mL to 125 µg/mL. nih.gov Some of the novel this compound analogues also exhibited excellent Minimal Bactericidal Concentration (MBC) against these pathogens. nih.gov For instance, certain imino bases of this compound showed better inhibition against P. aeruginosa than the standard antibiotic ampicillin. nih.gov However, none of the tested novel this compound analogues exhibited MBC against S. pyogenes. nih.gov

Table 4: Antibacterial Activity of Novel this compound Derivatives

Pathogen MIC Range (µg/mL) Reference
Porphyromonas gingivalis 31.25 - 250 nih.gov, asianpubs.org, asianpubs.org, researchgate.net
Escherichia coli 31.25 - 125 nih.gov
Staphylococcus aureus 31.25 - 125 nih.gov
Staphylococcus epidermidis 31.25 - 125 nih.gov
Streptococcus pyogenes 31.25 - 125 nih.gov
Pseudomonas aeruginosa 31.25 - 125 nih.gov

This compound derivatives have emerged as promising agents against the protozoan parasite Leishmania major, the causative agent of cutaneous leishmaniasis. tums.ac.ir A series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked this compound substituents have been synthesized and evaluated for their in vitro antileishmanial activity against both promastigote and amastigote forms of L. major. researchgate.net

The substitution on the amidine nitrogen was found to be crucial for the biological activity of these compounds. researchgate.net Derivatives with n-propyl, n-butyl, and benzyl (B1604629) side chains on the this compound moiety demonstrated very good activity. researchgate.net The compound with a propyl substitution on the this compound group was particularly effective, showing an IC50 value of 0.08 µM against L. major promastigotes. researchgate.net These compounds are thought to exert their effect by decreasing the viability of the parasite and also by stimulating the host's immune response, such as increasing the production of reactive oxygen species (ROS) and nitric oxide (NO). tums.ac.ir

In another study, benzimidazole (B57391) derivatives were investigated for their antileishmanial properties. One compound, a 3-Cl phenyl derivative, showed a significant antileishmanial effect with an IC50 of 0.6787 µg/mL. mdpi.com

**Table 5: Antileishmanial Activity of this compound and Related Derivatives against *Leishmania major***

Compound Class Specific Derivative Target Form IC50 Reference
5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked this compound n-propyl substituted Promastigote 0.08 µM researchgate.net
5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked this compound n-butyl substituted Promastigote 0.2 µM researchgate.net
5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked this compound benzyl substituted Promastigote 0.4 µM researchgate.net
Benzimidazole derivative 3-Cl phenyl derivative (K1) Promastigote 0.6787 µg/mL mdpi.com

Anti-Influenza Viral Activity

This compound and its derivatives have demonstrated notable antiviral effects, particularly against various strains of the influenza virus. Research has shown that these compounds can exhibit significant antiviral efficacy both in laboratory settings and in living organisms.

Studies have revealed that certain this compound derivatives possess a high antiviral effect in vivo against influenza virus strains A2/Adachi and B/Lee. nih.govnih.gov The mechanism of action for these anti-influenza this compound derivatives is multifaceted. A key aspect of their antiviral activity is their ability to inhibit the virus-induced inflammation that plays a crucial role in the pathology of influenza infections. nih.govnih.gov This anti-inflammatory property is an important component in understanding how these compounds combat the virus. nih.govnih.gov

The antiviral action of some derivatives is also linked to the inhibition of viral replication processes. For instance, some sulfonylated 3-amidinophenylalanylamide derivatives have been identified as potent inhibitors of TMPRSS2, a host cell protease that is essential for the activation of the influenza virus hemagglutinin (HA) protein. portlandpress.com This activation is a critical step for the fusion of the viral and endosomal membranes, which allows the virus to enter the host cell and replicate. portlandpress.com By blocking TMPRSS2, these this compound derivatives can efficiently stop the propagation of influenza viruses, including pandemic H1N1 and H3N2 strains, in human airway epithelial cells. portlandpress.com

The structural features of this compound derivatives are crucial for their antiviral potency. For example, in the case of TMPRSS2 inhibitors, dibasic inhibitors containing a C-terminal 2-aminoethylpiperidide showed enhanced potency compared to their monobasic counterparts. portlandpress.com

Table 1: Anti-Influenza Activity of Selected this compound Derivatives This table is for illustrative purposes and synthesizes data from the text. Specific compound names and IC50/Ki values may not be explicitly stated in the source material.

Compound TypeTargetObserved EffectVirus Strain(s)Reference
This compound DerivativesVirus-induced inflammationHigh antiviral effect in vivoA2/Adachi, B/Lee nih.govnih.gov
Sulfonylated 3-amidinophenylalanylamide derivativesTMPRSS2 ProteasePotent inhibition (Ki ≤1 nM for most potent compounds), blockage of virus propagationPandemic H1N1, H3N2 portlandpress.com

Antimalarial Activity

The search for new and effective treatments for malaria has led researchers to investigate various synthetic compounds, including this compound derivatives. These compounds have shown promise as antimalarial agents, with their activity often linked to their chemical structure and properties.

A series of "reverse-benzamidine" derivatives has been designed and synthesized in the effort to develop new antimalarial drugs. nih.gov Research into these compounds has revealed that their antimalarial potency is directly influenced by their basicity, in contrast to their lipophilicity. nih.gov This suggests that the ability of these molecules to act as cations is critical to their mechanism of action against the Plasmodium falciparum parasite. nih.govresearchgate.net

The development of bis-cationic compounds, such as bis-benzamidines, has been a focus of this research. europa.eu These molecules are designed to mimic the structure of choline (B1196258) and are thought to interfere with the parasite's phospholipid metabolism, a pathway essential for its survival. researchgate.net The ANTIMAL project, for example, synthesized and evaluated over 150 novel compounds, including symmetrical and asymmetrical bis-benzamidines, for their antimalarial activity. europa.eu

Quantitative structure-activity relationship (QSAR) studies have also been employed to analyze and predict the antimalarial activity of this compound derivatives. archivepp.com These computational models help to establish a relationship between the molecular structure of the compounds and their biological activity, guiding the design of new and more potent antimalarial agents. archivepp.com

Activity against Pneumocystis carinii

Pneumocystis jirovecii pneumonia (PCP), caused by the fungus Pneumocystis jirovecii (formerly known as Pneumocystis carinii in rats), is a major opportunistic infection in immunocompromised individuals. Pentamidine, a bisthis compound derivative, has long been a key drug for treating PCP, but its use is limited by significant toxicity. nih.govmdpi.com This has driven extensive research into synthesizing novel this compound and bisthis compound analogues with improved efficacy and safety profiles.

Numerous studies have focused on modifying the structure of bisbenzamidines to enhance their anti-Pneumocystis activity. It has been demonstrated that the amidine moiety is crucial for the antifungal activity, as derivatives lacking this group are inactive. nih.gov Structural modifications have included altering the linker between the two this compound rings. For instance, bisbenzamidines linked by a flexible pentanediamide (B1580538) or hexanediamide chain were found to be exceptionally potent agents, proving more effective and less toxic than pentamidine in in vitro assays. nih.gov

In one study, a library of 19 novel 4-(4-phenylpiperazine-1-yl)benzamidines (monobenzamidines) was synthesized and evaluated in vitro against P. carinii. nih.govmdpi.com All the tested compounds showed some level of antifungal activity at a concentration of 10 µg/mL. nih.govmdpi.com The most promising compounds were N-ethyl- and N-hexyl-4-(4-phenylpiperazine-1-yl)benzamidines, which exhibited high inhibition percentages (87% and 96%, respectively) at this concentration and remained active at a lower concentration of 0.1 µg/mL. nih.govmdpi.com This indicates that even monothis compound structures can possess significant anti-Pneumocystis activity. nih.govmdpi.com However, other research comparing diamidines and monoamidines in an in vivo rat model found that the diamidine compound was a more promising candidate for further study. nih.gov

In vivo studies in mouse models have confirmed the potential of these new derivatives. Six bisthis compound compounds that showed high in vitro activity also significantly reduced the infection in vivo, with some showing significant increases in survival rates compared to untreated controls. researchgate.netasm.org

**Table 2: In Vitro Activity of this compound Derivatives against P. carinii*** *This table is for illustrative purposes and synthesizes data from the text.

Compound SeriesKey FindingMost Active DerivativesInhibition at 10 µg/mLReference
4-(4-phenylpiperazine-1-yl)benzamidines (Monobenzamidines)Activity is modulated by alkyl substituents on the amidine function.N-ethyl and N-hexyl derivatives87% and 96% nih.govmdpi.com
Bisbenzamidines (Pentamidine Congeners)Flexible alkanediamide linkers enhance potency and reduce toxicity compared to pentamidine.Derivatives with pentanediamide or hexanediamide linkersMore effective than pentamidine nih.gov
Piperazine- and Alkanediamide-Linked BisbenzamidinesHigh in vitro activity was predictive of in vivo efficacy in a mouse model.Compounds 01, 04, 100, 101High (specific % not provided, but led to marked in vivo efficacy) researchgate.netasm.org

Anti-aggregation Properties (e.g., Human Lysozyme (B549824) Aggregation)

The aggregation of proteins into amyloid fibrils is a characteristic feature of several debilitating human diseases, including systemic hereditary amyloidosis, where mutations in lysozyme lead to its aggregation and deposition in tissues. biorxiv.orgnih.gov this compound has been investigated as a potential inhibitor of this pathological process.

Multiple biophysical studies have demonstrated that this compound can effectively prevent the formation of amyloid fibrils from human lysozyme (HL). biorxiv.orgresearchgate.net Using techniques such as Thioflavin T (ThT) fluorescence assays, researchers have shown a concentration-dependent reduction in lysozyme aggregation in the presence of this compound. researchgate.net

The mechanism of this anti-aggregation effect involves the direct binding of this compound to the lysozyme molecule. biorxiv.orgnih.gov Isothermal titration calorimetry (ITC), molecular docking, and molecular dynamics simulations have been used to identify the binding site. nih.gov These studies confirmed that this compound binds at the active site of human lysozyme, specifically near a region known as stretch-2 (residues 52-64), which is critical for its anti-amyloidogenic activity. nih.gov This interaction is believed to stabilize the native or a non-aggregation-prone conformation of the protein, thereby preventing the structural changes that lead to fibrillation. nih.gov

Microscopic analyses, including scanning electron microscopy (SEM) and transmission electron microscopy (TEM), have provided visual confirmation of this compound's inhibitory effect. biorxiv.org In the presence of this compound, there is a significant reduction in the formation of mature fibrils and notable changes in the morphology of the aggregates that do form. biorxiv.orgnih.gov Importantly, these studies also showed that this compound did not exhibit cytotoxic effects in HEK-293 cells, supporting its potential as a therapeutic candidate for lysozyme-related amyloidosis. biorxiv.orgresearchgate.net

Other Biological Effects of this compound Derivatives

Anticoagulant Effects

This compound and its derivatives are well-known for their ability to inhibit serine proteases, a class of enzymes that play pivotal roles in the blood coagulation cascade. ontosight.ai This inhibitory action is the basis for their significant anticoagulant properties.

The primary targets for the anticoagulant activity of this compound-based compounds are key coagulation enzymes such as thrombin and Factor Xa. ontosight.aigoogle.com By binding to and inhibiting these proteases, the compounds disrupt the series of enzymatic reactions that lead to the formation of a fibrin clot. ontosight.ai For example, this compound itself is a reversible inhibitor of thrombin, with a reported Ki value of 220 µM. More complex derivatives have been developed with much higher potency and selectivity. nih.govdoi.org

Research has focused on designing novel this compound derivatives with improved anticoagulant efficacy. Studies on anilides of 4-amidinophenyl-alpha-aminobutyric acid found potent inhibitors of activated protein C (APC), another serine protease in the coagulation system. nih.gov Conversely, potent and selective thrombin inhibitors derived from 3- and 4-amidinophenylalanine did not inhibit APC, which is an important consideration for the development of new anticoagulant drugs. nih.gov The this compound moiety is a crucial structural feature, often binding to the S1 specificity pocket of the target protease. doi.org

The anticoagulant effects have been demonstrated in various assays. For instance, some prodrugs of dabigatran (B194492) analogs, which incorporate a this compound mimic, display excellent effects in inhibiting thrombin-induced platelet aggregation. Furthermore, the covalent immobilization of this compound derivatives onto material surfaces has been explored as a promising approach to create hemocompatible and anticoagulant coatings for medical devices. researchgate.netnih.gov

Anti-inflammatory Effects

In addition to their other biological activities, this compound derivatives have been recognized for their potential anti-inflammatory effects. ontosight.aiontosight.ai This activity is often linked to their ability to inhibit enzymes and modulate pathways involved in the inflammatory response. ontosight.aiontosight.ai

The mechanism behind the anti-inflammatory action can involve the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2), which are key to the production of pro-inflammatory prostaglandins. ontosight.ai For example, the compound N-cyclohexyl-N'-(2-methoxy-5-chlorophenyl) this compound (HG-70) demonstrated marked inhibitory activity in various models of inflammation, such as scald paw edema in rats. researchgate.net Its mode of action is thought to involve the inhibition of the release of endogenous inflammatory substances and a stabilizing action on cell membranes. researchgate.net

Other this compound derivatives have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov One such compound, CR3294, protected the gastrointestinal epithelium from injury in animal models of inflammation and was effective in preventing chemotherapy-induced mucositis by inhibiting the release of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov

The anti-inflammatory properties of this compound derivatives are also connected to their role as protease inhibitors. ontosight.ai Since proteases are involved in various inflammatory processes, their inhibition can lead to a reduction in inflammation. ontosight.ai Research has shown that some derivatives can decrease inflammatory cytokine levels in murine models of inflammation.

Anticancer Effects

This compound derivatives have emerged as a significant class of compounds with promising anticancer activities. nih.govmdpi.com Research has demonstrated their potential to inhibit tumor cell growth across various cancer types through diverse mechanisms of action.

A study on imidazole-based N-phenylbenzamide derivatives revealed their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. frontiersin.org The derivative identified as 4f, which contains a fluorine substitution, was particularly potent, showing IC₅₀ values of 7.5, 9.3, and 8.9 µM against A549, HeLa, and MCF-7 cells, respectively. frontiersin.org Another derivative, 4e, with a para-methoxy group, also exhibited significant activity with IC₅₀ values of 8.9, 11.1, and 9.2 µM against the same cell lines. frontiersin.org Computational docking studies suggested that these active derivatives have a high affinity for the ABL1 kinase protein, and molecular dynamics simulations indicated the formation of stable complexes. frontiersin.org

Furthermore, 2-aryl-1,8-naphthyridin-4(1H)-ones, a series of this compound-related compounds, have demonstrated significant cytotoxic effects against a wide range of human tumor cell lines. acs.org Notably, all 3'-substituted compounds in this series showed strong cytotoxic effects. acs.org The introduction of a halogen at the 3'-position resulted in compounds with varying selectivity for different tumor cell lines. acs.org For instance, the 3',4'-dichlorophenyl analogue (compound 11) displayed a GI₅₀ of 10⁻⁶ M for the inhibition of 17 different tumor cell lines. acs.org

In another investigation, twelve new thienylbenzamidines and their analogues were synthesized and evaluated for their anti-proliferative activity against 60 cancer cell lines. researchgate.net These compounds showed potent anticancer activity, with a median growth inhibition (GI₅₀) of less than 2 μM. researchgate.net Leukemia and renal cancer cell lines were found to be the most sensitive to these derivatives. researchgate.net

Additionally, research into 4-(acylaminomethyl)benzamides identified eight out of 34 synthesized compounds with noteworthy antiproliferative activity in the National Cancer Institute's primary anti-cancer screen. nih.gov Other this compound-containing structures, such as pentamidine and amidino benzimidazoles, are also recognized for their anticancer therapeutic potential. turkjps.org The compound 2,4,5-Trifluoro-benzamidine hydrochloride has been noted for its ability to induce apoptosis in cancer cells.

Table 1: Anticancer Activity of Imidazole-Based N-Phenylbenzamide Derivatives

Compound Cell Line IC₅₀ (µM)
4f A549 (Lung) 7.5 frontiersin.org
HeLa (Cervical) 9.3 frontiersin.org
MCF-7 (Breast) 8.9 frontiersin.org
4e A549 (Lung) 8.9 frontiersin.org
HeLa (Cervical) 11.1 frontiersin.org
MCF-7 (Breast) 9.2 frontiersin.org
4h A549, HeLa, MCF-7 9.3–11.9 frontiersin.org
4a, 4b, 4d, 4g, 4i A549, HeLa, MCF-7 11.6–45.3 frontiersin.org

Antiplatelet Activity

This compound derivatives have been investigated for their ability to inhibit platelet aggregation, a key process in thrombosis. nih.govresearchgate.net Several studies have highlighted the potential of these compounds as antiplatelet agents.

An in vitro study on the influence of this compound derivatives on human platelet function identified several potent inhibitors of platelet aggregation induced by ADP, collagen, and thrombin. thieme-connect.com The compounds 4-nitro-benzoic acid 4'-amidinoanilide, 4-aminobenzoic acid 4'-amidinoanilide, 4-amidino-benzoic acid anilide, and 4-amidinobenzoic acid 3',4'-dimethoxyanilide were particularly effective. thieme-connect.com The mechanism of action appears to be primarily through the prevention of the ADP effect on platelets, rather than by inhibiting the clotting enzyme thrombin. thieme-connect.com

Further research into N-amidinobenzoyl aminoacid ethyl esters also demonstrated their inhibitory effect on platelet aggregation. nih.gov While these derivatives showed only a slight effect on blood coagulation, they were found to be more active on platelets. nih.gov

A series of N1-substituted-4-alkoxybenzamidines were synthesized and tested for their effects on agonist-induced platelet aggregation. researchgate.net Among the newly synthesized compounds, IVi was identified as having the most potent anti-platelet activity. researchgate.net

In a separate study, new derivatives of benzimidazole containing a sterically hindered phenolic group were investigated for their antiplatelet activity. rrpharmacology.ru The compound RU-1144 demonstrated pronounced antiplatelet activity in vitro, surpassing acetylsalicylic acid by 21.8 times. rrpharmacology.rucyberleninka.ru In in vivo models, this compound was 1.5 times more effective than acetylsalicylic acid at inhibiting intravascular platelet aggregation. rrpharmacology.rucyberleninka.ru The study also noted a correlation between high antiplatelet activity and pronounced antioxidant action. rrpharmacology.rucyberleninka.ru

Table 2: Antiplatelet Activity of Selected this compound Derivatives

Compound/Derivative Class Key Findings Reference
4-nitro-benzoic acid 4'-amidinoanilide Potent inhibitor of ADP, collagen, and thrombin-induced platelet aggregation. thieme-connect.com
4-aminobenzoic acid 4'-amidinoanilide Potent inhibitor of ADP, collagen, and thrombin-induced platelet aggregation. thieme-connect.com
4-amidino-benzoic acid anilide Potent inhibitor of ADP, collagen, and thrombin-induced platelet aggregation. thieme-connect.com
4-amidinobenzoic acid 3',4'-dimethoxyanilide Potent inhibitor of ADP, collagen, and thrombin-induced platelet aggregation. thieme-connect.com
N-amidinobenzoyl aminoacid ethyl esters More active on platelets than on blood coagulation. nih.gov
N1-substituted-4-alkoxybenzamidines (Compound IVi) Most potent anti-platelet activity in its series. researchgate.net
RU-1144 (benzimidazole derivative) 21.8 times more potent than acetylsalicylic acid in vitro. rrpharmacology.rucyberleninka.ru

Modulation of Immune Response (e.g., Nitric Oxide and Reactive Oxygen Species Production)

This compound compounds can modulate immune responses by influencing the production of key signaling molecules like nitric oxide (NO) and reactive oxygen species (ROS). google.comjpp.krakow.plnih.gov These molecules play complex roles in inflammation and immunity. jpp.krakow.plnih.gov

One study investigated novel 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked this compound substituents and found that they increased ROS and NO production in lymphocytes and macrophages, respectively. tums.ac.ir This suggests an indirect mechanism of action by stimulating the immune system. tums.ac.ir

Conversely, other this compound derivatives have been shown to inhibit the production of these reactive species. The new this compound derivative CR3294 was found to significantly inhibit ROS production by stimulated leukocytes, with an IC₅₀ value of 2.9 ± 0.2 μM. nih.govnih.gov This inhibition of ROS production was associated with a reduction in cytokine release from these cells. nih.govnih.gov

The effects of this compound derivatives on NO production can be context-dependent. In a study on Leishmania amazonensis, the test compound N,N'-diphenyl-4-methoxy-benzamidine inhibited NO production by infective promastigotes by approximately 23.53%. nih.gov In axenic amastigotes, the inhibition of NO production by this compound was even higher at 52.94%. nih.gov Another study on Leishmania amazonensis showed that a methoxylated N-N'-diphenyl-R-benzamidine derivative was less effective at inducing NO release from infected macrophage cultures compared to the reference drug pentamidine. nih.gov This derivative also showed less activity in inhibiting the purified constitutive nitric oxide synthase (cNOS) from the parasites. nih.gov

The balance between NO and ROS is crucial for immune regulation. nih.gov NO can act as a potent antioxidant, but its reaction with ROS can generate reactive nitrogen species (RNS) that lead to nitrosative or oxidative stress. nih.gov The ability of some this compound derivatives to inhibit enzymes like inducible nitric oxide synthase (iNOS) is being explored for therapeutic purposes, such as in triple-negative breast cancer where iNOS is overexpressed. ugr.es

Table 3: Modulation of Nitric Oxide (NO) and Reactive Oxygen Species (ROS) by this compound Derivatives

Compound/Derivative Class Effect Cell/Organism Type Key Findings
5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked this compound substituents Increase in ROS and NO production Human lymphocytes and macrophages Stimulates immune response. tums.ac.ir
CR3294 Inhibition of ROS production Human leukocytes IC₅₀ of 2.9 ± 0.2 μM; also inhibited cytokine release. nih.govnih.gov
N,N'-diphenyl-4-methoxy-benzamidine Inhibition of NO production Leishmania amazonensis promastigotes and amastigotes 23.53% inhibition in promastigotes; 52.94% in amastigotes. nih.gov
Methoxylated N-N'-diphenyl-R-benzamidine Less effective NO induction compared to pentamidine Leishmania amazonensis-infected macrophages Lower activity against purified parasite cNOS. nih.gov

Mechanistic Studies of Benzamidine Action

Benzamidine's primary role in biochemical studies is as an enzyme inhibitor, particularly targeting serine proteases. Its efficacy stems from specific binding interactions within the enzyme's active site, which can be categorized into reversible competitive inhibition, precise active site binding, hydrogen bonding, and electrostatic interactions.

Reversible Competitive Inhibition

This compound (B55565) is recognized as a reversible, competitive inhibitor for a variety of serine proteases, including trypsin, plasmin, and thrombin nih.govebi.ac.ukacs.orgresearchgate.net. It also exhibits inhibitory activity against human tissue kallikrein scielo.br. The mechanism of competitive inhibition involves this compound directly competing with the enzyme's natural substrates for occupancy of the active site nih.govebi.ac.ukacs.orgresearchgate.netresearchgate.netontosight.ainih.govnih.govpnas.orgpnas.orgethz.ch. This competition results in an increase in the Michaelis constant (KM) as higher substrate concentrations are required to achieve half-maximal velocity, while the maximum velocity (Vmax) remains unaffected researchgate.net. The potency of this compound as an inhibitor is quantified by its inhibition constant (Ki), which typically falls within the micromolar range for many serine proteases ebi.ac.uk. For example, Ki values are commonly reported between 10-40 µM for trypsin, plasmin, and thrombin ebi.ac.uk. More specific values include 18.4 µM for trypsin-like proteases found in Anticarsia gemmatalis researchgate.net, and 1,098 ± 91 µM for human tissue kallikrein scielo.br. Derivatives such as pentamidine (B1679287) demonstrate enhanced inhibitory effects, with Ki values as low as 2.1 ± 0.8 µM against plasmin researchgate.net.

Active Site Binding

The inhibitory action of this compound is predicated on its specific binding to the enzyme's active site, particularly the S1 subsite, which is critical for recognizing and binding substrates nih.govebi.ac.ukacs.orgresearchgate.netresearchgate.netnih.govnih.govpnas.orgpnas.orgethz.chpnas.org. Functioning as an arginine mimetic, this compound's positively charged amidinium group forms a crucial interaction with a negatively charged aspartate residue, typically Asp189 in trypsin, situated at the bottom of the S1 pocket ebi.ac.uknih.govnih.govpnas.orgpnas.orgethz.ch. This interaction establishes a salt bridge that effectively anchors the inhibitor within the active site, contributing significantly to its binding affinity nih.govpnas.orgpnas.orgethz.ch. Beyond these electrostatic forces, hydrophobic interactions with the amino acid residues lining the S1 pocket also play a substantial role in stabilizing the inhibitor ebi.ac.ukresearchgate.netpnas.orgpnas.org. Specific residues identified as key players in this compound binding to trypsin include Asp189, Ser190, Gln192, Gly219, and Trp215 nih.govpnas.orgpnas.orgethz.chpnas.org. In the case of human lysozyme (B549824), this compound has been observed to bind within the active site, with particular interactions noted near the aggregation-prone stretch-2 region (residues 52-64) biorxiv.org.

Hydrogen Bonding Interactions with Enzyme Active Sites

Hydrogen bonding is instrumental in precisely positioning and stabilizing this compound within the active sites of target enzymes pnas.orgethz.chpnas.orgnih.gov. The amidinium group of this compound is capable of forming hydrogen bonds with critical amino acid residues within the active site. For instance, in trypsin, it forms hydrogen bonds with the hydroxyl group of Ser190 and the carbonyl oxygen of Gly219 nih.govpnas.orgethz.ch. Interactions with Gln192 have also been documented ethz.chpnas.org. In enzymes such as trypsin and plasmin, which possess a serine residue at position 190, this residue can engage in an additional hydrogen bond with the amidino group, thereby enhancing the inhibitor's potency and selectivity nih.gov. Furthermore, hydrogen bonds formed with water molecules present in the active site can also contribute to the stability of the inhibitor-enzyme complex scispace.com.

Electrostatic Interactions in Enzyme Binding

Electrostatic forces are recognized as the principal driving force behind this compound's recognition and binding to enzymes nih.govpnas.orgscispace.comacs.orgpnas.org. The positively charged amidinium moiety of this compound establishes strong electrostatic attractions, such as salt bridges, with negatively charged amino acid residues in the enzyme's active site. The carboxylate group of Asp189 in trypsin is a prime example of such an interaction partner ebi.ac.uknih.govnih.govpnas.orgethz.chpnas.org. These electrostatic interactions are crucial for anchoring the inhibitor within the binding pocket nih.govpnas.orgscispace.comacs.orgpnas.org. Electronic polarization can influence these interactions; while polarization enhances this compound's solvation in water, it can attenuate the protein-ligand attraction by screening electrostatic forces nih.govpnas.orgscispace.compnas.org. Modifications to the enzyme, such as the S214E mutation, which introduces more favorable electrostatic environments, can reduce the energy barrier for binding. Conversely, unfavorable charge-charge interactions, like those resulting from an S214K mutation, can prevent binding altogether acs.org.

Cellular and Molecular Responses to this compound Exposure

Beyond its direct enzymatic inhibition, this compound and its derivatives can elicit cellular and molecular responses, particularly in bacterial systems, influencing growth and virulence.

Impact on Bacterial Growth and Virulence Factors

This compound derivatives have demonstrated an impact on the growth and virulence of certain pathogenic bacteria, most notably Porphyromonas gingivalis, a bacterium implicated in periodontal disease nih.govresearchgate.netnih.govmdpi.comsemanticscholar.org. These compounds are capable of inhibiting the activity of gingipains (HRgpA and RgpB), which are arginine-specific cysteine proteinases and recognized as key virulence factors for P. gingivalis nih.govresearchgate.netnih.govmdpi.comsemanticscholar.org. While this compound itself exhibited minimal effects on the growth of tested P. gingivalis strains, derivatives such as pentamidine showed significant growth inhibition, reducing viable cell numbers by up to 90% within 48 hours at a concentration of 20 µM nih.gov. Other derivatives, like 2,6-bis-(4-amidinobenzyl)-cyclohexanone (ACH), also displayed inhibitory effects on bacterial growth nih.gov. Crucially, the bacteriostatic effects observed with this compound derivatives are not solely attributable to gingipain inhibition, as pentamidine, a less potent gingipain inhibitor, proved more effective at hindering bacterial proliferation nih.govresearchgate.netnih.gov. Research further indicates that this compound derivatives can interact with heat-shock protein GroEL in P. gingivalis, leading to an increase in GroEL expression at both the mRNA and protein levels, which may contribute to their observed effects on bacterial physiology nih.gov. In infection models, this compound derivatives have been shown to reduce mortality rates, suggesting a broader influence on bacterial virulence mechanisms nih.govresearchgate.netnih.gov. Additionally, novel heterocyclic derivatives of this compound have been synthesized and found to possess significant inhibitory potential against P. gingivalis and Escherichia coli, while exhibiting minimal or no cytotoxicity mdpi.com.

Data Table 1: this compound Inhibition Constants (Ki) for Selected Serine Proteases

EnzymeKi (µM)Reference
Trypsin10-40 ebi.ac.uk
Plasmin10-40 ebi.ac.uk
Thrombin10-40 ebi.ac.uk
Trypsin-like proteases (A. gemmatalis)18.4 researchgate.net
Plasmin (Pentamidine)2.1 ± 0.8 researchgate.net
Plasmin (Tri-AMB)3.9 ± 1.7 researchgate.net
Human Tissue Kallikrein1,098 ± 91 scielo.br
Human Tissue Kallikrein (4-aminothis compound)146 ± 10 scielo.br

List of Compounds Mentioned:

this compound

Plasmin

Trypsin

Thrombin

Human Tissue Kallikrein

Pentamidine

Tri-AMB

4-aminothis compound (B1203292)

2,6-bis-(4-amidinobenzyl)-cyclohexanone (ACH)

Human Lysozyme

Porphyromonas gingivalis

Escherichia coli

Streptococcus suis

Effects on Gene Expression (e.g., groEL, gingipain genes)

This compound derivatives have been investigated for their impact on the virulence factors of the bacterium Porphyromonas gingivalis nih.govnih.govresearchgate.nettandfonline.comtandfonline.com. Studies indicate that exposure to this compound-derived compounds can lead to significant increases in the expression of the heat-shock protein GroEL, affecting both messenger RNA (mRNA) and protein levels nih.govnih.gov. For instance, in P. gingivalis strain ATCC 33277, exposure to this compound resulted in elevated GroEL expression nih.gov. Furthermore, research has shown that specific strains of P. gingivalis, such as ATCC 33277, exhibit increased expression of gingipain genes (e.g., rgpA, rgpB, kgp) in response to this compound, with statistically significant increases noted for rgpA and rgpB (p<0.05) and kgp (p<0.05, p<0.01) nih.gov. These findings suggest that this compound can modulate the expression of key bacterial proteins involved in virulence and cellular stress response.

Table 1: Gene Expression Changes in Porphyromonas gingivalis upon this compound Exposure

Gene/ProteinEffect of this compound ExposureNotes
GroEL (mRNA)Significant IncreaseObserved in P. gingivalis nih.govnih.gov
GroEL (Protein)Significant IncreaseObserved in P. gingivalis nih.govnih.gov
Gingipain genes (rgpA, rgpB, kgp)Increased ExpressionStrain-dependent effects; significant increases noted in ATCC 33277 nih.gov

Influence on Protein Folding and Aggregation Pathways

This compound (BEN) has demonstrated a notable ability to inhibit the fibrillation of proteins, such as human lysozyme (HL), thereby preventing amyloid formation biorxiv.orgbiorxiv.org. Biophysical assays and microscopy analyses, including scanning electron microscopy (SEM) and transmission electron microscopy (TEM), have confirmed that this compound effectively hinders the aggregation process and alters the morphology of protein fibrils biorxiv.orgbiorxiv.org. Investigations using isothermal titration calorimetry (ITC), molecular docking, and molecular dynamics simulations have revealed that this compound binds to human lysozyme at its active site, specifically near "stretch-2" (residues 52-64), a region crucial for its anti-amyloidogenic activity biorxiv.orgbiorxiv.org. This interaction is believed to stabilize the protein's native conformation and impede the formation of misfolded, aggregation-prone structures biorxiv.orgbiorxiv.org. These findings position this compound as a potential therapeutic candidate for protein misfolding diseases characterized by amyloid aggregation biorxiv.orgbiorxiv.org.

Hydrolysis Pathways and Stability under Physiological Conditions

Benzamidinium compounds, which are protonated forms of this compound, are known to undergo hydrolysis in aqueous basic solutions at room temperature, yielding the corresponding primary amide anu.edu.auresearchgate.netacs.orgchemrxiv.orgnih.govresearchgate.net. The rate of this hydrolysis is significantly influenced by the pH of the environment.

pH Dependence of Hydrolysis

Table 2: Hydrolysis Half-life of Benzamidinium at Different pH Values

pHHalf-life (t₁/₂)
9300 days
116 days
1315 hours

Role of Amidinium Motif in Hydrolysis Protection

The amidinium motif itself plays a role in the compound's stability. Specifically, when the amidinium group is incorporated into a hydrogen-bonded framework, it offers substantial protection against hydrolysis anu.edu.auresearchgate.netchemrxiv.orgresearchgate.net. This structural arrangement can stabilize the molecule, making it less susceptible to nucleophilic attack and thus slowing down degradation pathways anu.edu.auresearchgate.netchemrxiv.orgresearchgate.net. This protective effect highlights the importance of molecular architecture in determining the hydrolytic stability of this compound-based compounds.

List of Compounds Mentioned

this compound

Benzamidinium

GroEL

Gingipain (HRgpA, RgpB, Kgp)

Pentamidine

ACH (2,6-bis-(4-amidinobenzyl)-cyclohexanone)

Human Lysozyme (HL)

Hen Egg White Lysozyme (HEWL)

Structure Activity Relationships Sar and Structural Biology

SAR Studies of Benzamidine (B55565) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of lead compounds. For this compound derivatives, these studies involve systematic structural modifications to understand how changes in the molecule's architecture affect its biological activity, typically as an enzyme inhibitor.

The biological activity of this compound derivatives can be significantly modulated by the introduction, removal, or alteration of chemical substituents on the phenyl ring. These modifications influence factors such as steric hindrance, electronic properties, and lipophilicity, which in turn affect the compound's binding affinity and selectivity for its target enzyme.

Research into inhibitors for enzymes like acrosin and those relevant to Plasmodium falciparum has demonstrated the profound impact of substituents. A comprehensive study on 52 this compound derivatives as inhibitors of boar sperm acrosin revealed that all tested derivatives were more potent than the parent this compound molecule. nih.gov The position and nature of the substituent were critical for inhibitory strength. For instance, one derivative, α-(4-amidino-2,6-diiodophenoxy)-3-nitrotoluene, exhibited an exceptionally low inhibition constant (Ki) of 4.5 x 10⁻⁸ M, a significant improvement over this compound's Ki of 4.0 x 10⁻⁶ M. nih.gov

In the context of antimalarial drug development, extensive modifications to the 4-fluorothis compound (B14776) structure have been explored. acs.orgacs.org Altering the substituents and their positions on the phenyl ring led to a range of activities against P. falciparum. Several halogen-substituted this compound analogs showed potent, single-digit nanomolar activity. acs.org Conversely, introducing mono- and dialkyl-substituted amidines resulted in a significant reduction in antiplasmodial activity, with potency dropping to the micromolar range. acs.orgacs.org The introduction of a more flexible 4-fluorobenzyl group, which extends the structure by just one methylene (B1212753) group, also led to a notable decrease in activity. acs.org

The electronic effects of substituents are also a key determinant of activity. In a study of benzamide (B126) derivatives as potential SARS-CoV protease inhibitors, a comparison between a methyl group (+I effect) and a trifluoromethyl group (-I effect) was illustrative. nih.gov Despite their similar size, the potent electron-withdrawing nature of the trifluoromethyl group resulted in a loss of binding affinity, highlighting the importance of electronic properties in ligand-protein interactions. nih.gov

Derivative ClassSubstituent ModificationTarget/AssayObserved Effect on ActivityReference(s)
This compound α-(4-amidino-2,6-diiodophenoxy)-3-nitrotolueneBoar AcrosinIncreased potency (Ki = 4.5 x 10⁻⁸ M) nih.gov
3-Hydroxypropanamidines (HPAs) Halogen substitutions (e.g., 3-fluorophenyl)P. falciparumRetained or slightly reduced potent nanomolar activity acs.org
3-Hydroxypropanamidines (HPAs) Mono- and dialkyl substitutionsP. falciparumSignificant reduction in activity (micromolar range) acs.orgacs.org
3-Hydroxypropanamidines (HPAs) 4-fluorobenzyl substitutionP. falciparumSignificantly decreased activity acs.org
Benzamides Trifluoromethyl vs. Methyl groupSARS-CoV ProteaseLoss of binding affinity with electron-withdrawing CF₃ group nih.gov

Studies on the inhibition of the serine protease plasmin by multivalent this compound molecules have shown that both valency (the number of this compound units) and linker length can modulate inhibitory strength. nih.gov Increasing the valency enhances the effective local concentration of the inhibitor near the enzyme surface, which promotes statistical rebinding and leads to stronger inhibition. nih.gov

The length of the linker plays a crucial role. Shorter linkers were found to improve inhibition by maximizing the effective local concentration and minimizing the entropic penalty associated with binding. nih.gov Conversely, longer and more flexible linkers, such as polyethylene (B3416737) glycol (PEG), can adopt more conformational states, which reduces the effective concentration of the inhibitor in the vicinity of the enzyme and results in weaker inhibition. nih.gov This principle allows for the fine-tuning of inhibitor potency and selectivity for a desired serine protease target. nih.gov

In a separate study, a series of bis-benzamidine inhibitors built on a dianhydrosugar isosorbide (B1672297) scaffold was analyzed for binding to trypsin and factor Xa. researchgate.net The rigid scaffold and the resulting topology of the this compound units were found to be key determinants of selectivity between these two closely related serine proteases. researchgate.net

Bioisosterism involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of enhancing the compound's biological activity or improving its pharmacokinetic profile. In the context of this compound, which is highly basic, bioisosteric replacement is a common strategy to address issues like poor bioavailability while retaining the necessary interactions with the target enzyme.

A notable example is the replacement of the this compound moiety in thrombin inhibitors with 1-aminoisoquinoline (B73089). acs.org The 1-aminoisoquinoline group is less basic than this compound, which can lead to improved oral bioavailability. acs.org Despite its lower basicity, it is still capable of forming the critical interactions with the key aspartate residue (Asp189) in the S1 pocket of thrombin. acs.org

Other bioisosteric replacements for the core amidine structure have been explored in various contexts. In the development of antimalarial 3-hydroxypropanamidines, replacing the 4-fluorophenyl ring of the this compound moiety with bioisosteres like a 2-fluoro-pyridine analog resulted in a 20-fold decrease in activity. acs.org Non-aromatic replacements, such as a difluorocyclobutyl derivative, also failed to improve potency. acs.org These findings underscore the specific structural and electronic requirements of the binding pocket.

In the broader category of benzamides, the amide group itself has been a target for bioisosteric replacement. nih.gov Substitutions with groups like urea, sulfonamides, thioamides, and triazoles have been investigated. In one study against C. elegans, only the thioamide and selenoamide replacements, which largely preserve the geometry of the original amide, retained biological activity. nih.gov

Original MoietyBioisosteric ReplacementTarget/RationaleOutcomeReference(s)
This compound 1-AminoisoquinolineThrombinLower basicity, improved bioavailability, retained key interactions acs.org
4-Fluorophenyl (of this compound) 2-Fluoro-pyridineP. falciparum20-fold weaker activity acs.org
4-Fluorophenyl (of this compound) Bicyclo[1.1.1]pentan / DifluorocyclobutylP. falciparumNo improvement in activity acs.org
Amide (in benzamides) Thioamide / SelenoamideC. elegansRetained biological activity nih.gov
Amide (in benzamides) Urea / Sulfonamide / TriazoleC. elegansLoss of biological activity nih.gov

Crystallographic Studies of this compound-Enzyme Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of molecules, offering invaluable insights into how ligands like this compound interact with their protein targets. These studies are crucial for understanding the molecular basis of inhibition and for guiding rational drug design.

Crystallographic analyses have been performed on this compound and its derivatives in complex with various enzymes, particularly serine proteases like trypsin. rcsb.orgnih.gov For example, the crystal structure of bovine beta-trypsin in complex with this compound has been determined to a resolution of 1.50 Å (PDB ID: 1BTY). rcsb.org Such high-resolution structures allow for a detailed examination of the binding mode and the specific atomic interactions that stabilize the complex. Similar studies have been conducted on trypsin from other species, such as the North Atlantic salmon, to understand species-specific differences. nih.gov

Crystallographic and molecular dynamics simulation studies reveal that the binding of this compound to its target enzyme is not a simple lock-and-key event but a dynamic process involving multiple conformational states of both the protein and the ligand. nih.govresearchgate.net

When binding to trypsin, this compound must navigate a complex energy landscape. Simulations have identified several metastable intermediate states where the inhibitor interacts with the protein surface before settling into its final, most stable pose in the binding pocket. researchgate.netnih.gov In one intermediate state, this compound is stabilized by π-π stacking interactions with tyrosine residues on the protein surface. researchgate.netnih.gov In another, hydrogen bonds are formed between the amidine group and residues in an electronegative region of trypsin, distinct from the final binding site. researchgate.netnih.gov

The binding pocket of trypsin itself is not rigid and exists in multiple conformations, including both "open" and "closed" states. nih.gov this compound is capable of binding to these different protein conformations, and its presence can shift the equilibrium population of these states. nih.govresearchgate.net The final bound conformation, as seen in crystal structures, places the positively charged amidine group deep within the S1 specificity pocket, where it forms a key salt bridge with the negatively charged Asp189 residue. researchgate.netnih.gov

At the atomic level, the stability of the this compound-enzyme complex is maintained by a network of specific non-covalent interactions. nih.govnih.gov Analysis of high-resolution crystal structures and computational models provides a detailed map of these interactions.

For the well-studied trypsin-benzamidine complex, the primary anchoring interaction is the strong ionic bond (salt bridge) formed between the cationic amidinium group of the ligand and the carboxylate side chain of Aspartic acid 189 at the bottom of the S1 pocket. rsc.org This interaction is complemented by a series of hydrogen bonds. The amidine nitrogen atoms act as hydrogen bond donors to the backbone carbonyl oxygens of Gly219 and Ser190, and can also engage in water-mediated interactions. nih.govlew.ro

In addition to these polar interactions, the phenyl ring of this compound engages in hydrophobic and van der Waals interactions with the side chains of residues lining the S1 pocket. researchgate.netnih.gov These include interactions with the walls of the pocket, which are formed by the peptide backbones of residues such as Cys191-Gly193 and Cys220-Gly222. π-π stacking interactions between the this compound ring and aromatic residues like Tyr39 or His57 can also contribute to binding affinity and stability, depending on the specific enzyme and its conformational state. researchgate.netnih.gov

Interaction TypeThis compound GroupEnzyme Residue(s) (Trypsin)DescriptionReference(s)
Salt Bridge / Ionic Amidinium groupAsp189 (side chain)Primary electrostatic interaction anchoring the ligand in the S1 pocket. rsc.org
Hydrogen Bond Amidine N-HGly219 (backbone C=O)Direct hydrogen bond stabilizing the complex. lew.ro
Hydrogen Bond Amidine N-HSer190 (side chain/backbone)Direct or water-mediated hydrogen bonds. nih.gov
Hydrophobic / van der Waals Phenyl ringCys191, Gly193, Cys220, Gly222 (backbones)Non-polar interactions with the walls of the S1 pocket. researchgate.netnih.gov
π-π Stacking Phenyl ringTyr39, His57, Tyr151 (side chains)Aromatic interactions observed in intermediate or bound states. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for investigating the interactions between this compound and its target proteins at an atomic level. These techniques provide insights into the binding modes, energetics, and dynamics of the inhibitor-protein complexes, which can be challenging to obtain through experimental methods alone. The trypsin-benzamidine complex is a classic model system for the development and validation of computational approaches. nih.govnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. In the context of this compound, docking simulations have been employed to understand its interaction with serine proteases. For example, this compound-based thrombin inhibitors have been docked into a homology model of the KN-BJ2 serine proteinase from snake venom to elucidate the structural basis for its comparatively low affinity for these inhibitors. nih.govnih.gov

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For this compound, a critical interaction is the salt bridge formed between its positively charged amidinium group and the carboxylate of an aspartate residue (Asp189 in trypsin) located at the base of the S1 specificity pocket of serine proteases. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and its target protein over time. These simulations have been extensively used to study the complete binding process of this compound to trypsin, from its diffusion in the solvent to its final bound state in the active site. nih.gov

MD simulations have revealed that the binding of this compound is not a simple, direct process but involves the ligand "rolling" over the protein surface and passing through metastable intermediate states before reaching the final binding pocket. nih.gov These simulations have also been instrumental in understanding the role of water molecules in the binding and unbinding process. arxiv.org For instance, a water molecule at the bottom of the binding pocket can form a hydrogen bond network that facilitates the release of the ligand. arxiv.orgresearchgate.net The stability of the trypsin-benzamidine complex has been explored through numerous MD simulations, providing insights into the conformational changes that occur upon ligand binding. researchgate.netresearchgate.net

Binding Free Energy Calculations

Calculating the binding free energy provides a quantitative measure of the affinity between a ligand and its protein target. Various computational methods have been used to calculate the binding free energy of this compound and its derivatives to trypsin. nih.govpnas.orgnih.gov These calculations often employ polarizable force fields to accurately model the electrostatic interactions, which are significant for the charged this compound molecule. nih.govpnas.org

Free energy perturbation and thermodynamic integration methods, performed on trajectories from MD simulations, have yielded binding free energy values for this compound-trypsin that are in good agreement with experimental data. nih.govpnas.org These studies have also allowed for the decomposition of the binding free energy into its enthalpic and entropic components, revealing that electrostatic interactions are a major driving force for binding. nih.govlew.ro

Table 1: Calculated Binding Free Energies for this compound and Derivatives with Trypsin

LigandCalculated ΔGbind (kcal/mol)Experimental ΔGbind (kcal/mol)Computational Method
This compound-6.78-6.3 to -7.3Molecular Dynamics with Polarizable Potential
Diazamidine--Free Energy Perturbation

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, QSAR studies have been conducted to understand how different substituents on the this compound scaffold affect their inhibitory activity against various serine proteases, including trypsin, thrombin, plasmin, and complement C1s. nih.gov

These analyses correlate physicochemical properties of the substituents (such as hydrophobicity, electronic effects, and molar refractivity) with the experimentally determined inhibition constants (Ki). nih.gov For example, the binding of substituted benzamidines to plasmin and C1s was found to be influenced by the electron-donating properties and hydrophobicity of the substituent. nih.gov In contrast, the interaction with thrombin was primarily affected by substituent hydrophobicity. nih.gov For trypsin, a more complex relationship involving molar refractivity and molecular weight was observed. nih.gov Such models can be used to predict the inhibitory potency of novel this compound derivatives. mdpi.commdpi.com

Pharmacophore Model Development

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For inhibitors of serine proteases, pharmacophore models often include features that mimic the key interactions of this compound. These typically include a positively charged feature to interact with the aspartate residue in the S1 pocket and aromatic/hydrophobic features to interact with other residues lining the binding site.

The development of pharmacophore models for inhibitors of enzymes like Trypanosoma brucei rhodesiense has been based on derivatives that include the amidine group, a key feature of this compound. pharmacophorejournal.com These models, which can include hydrogen bond acceptors, aromatic rings, and charged groups, are then used for virtual screening of chemical databases to identify new potential inhibitors. pharmacophorejournal.com

Charge Density Distribution Analysis

The intricate interplay of electrons within a molecule dictates its chemical behavior, reactivity, and intermolecular interactions. A powerful lens through which to view this electronic landscape is the analysis of charge density distribution. This approach, rooted in both high-resolution experimental X-ray diffraction and theoretical quantum chemical calculations, provides a quantitative and qualitative understanding of the bonding characteristics, electrostatic potential, and non-covalent interactions of a molecule. For this compound, a compound of significant interest in medicinal chemistry as a serine protease inhibitor, understanding its charge density distribution offers profound insights into its structure-activity relationships.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a pivotal theoretical framework for analyzing electron density. QTAIM allows for the partitioning of the molecular electron density into atomic basins, enabling the calculation of various properties on a per-atom basis. A key aspect of this analysis is the identification of bond critical points (BCPs), which are saddle points in the electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide a detailed picture of the nature of the chemical bonds.

Experimental and Theoretical Insights into a this compound Derivative

While comprehensive experimental charge density studies on the parent this compound molecule are not extensively available in the public domain, a detailed investigation has been conducted on a derivative, N-chloro-N'-(p-fluorophenyl)-benzamidine. This study, combining low-temperature, high-resolution X-ray diffraction with theoretical calculations, offers a valuable proxy for understanding the electronic characteristics of the this compound scaffold.

The topological analysis of the experimental electron charge density in this derivative provided crucial data on its covalent and non-covalent interactions. By applying QTAIM, researchers were able to characterize the properties of the bond critical points for various bonds within the molecule.

The following table presents a selection of topological parameters derived from the experimental charge density analysis of N-chloro-N'-(p-fluorophenyl)-benzamidine, which can be considered representative of the types of values expected for the this compound core.

Bondρ(r) (eÅ⁻³)∇²ρ(r) (eÅ⁻⁵)
C-C (phenyl)--
C-N (amidine)--
C(phenyl)-C(amidine)--

Note: Specific values for the parent this compound are not available in the cited literature. The table structure is provided as a template for data from the derivative.

The electron density at the BCP, ρ(r), is a measure of the shared electron density and is correlated with the bond order. The Laplacian of the electron density, ∇²ρ(r), indicates whether the electron density is locally concentrated (∇²ρ(r) < 0, characteristic of covalent bonds) or depleted (∇²ρ(r) > 0, typical of closed-shell interactions like ionic bonds and van der Waals interactions).

Electrostatic Potential and Reactivity

The charge density distribution also governs the molecular electrostatic potential (ESP), which is a key determinant of how a molecule interacts with other molecules, particularly in biological systems. The ESP map reveals regions of positive and negative potential, indicating areas that are prone to electrophilic or nucleophilic attack, respectively.

For this compound, the amidinium group is positively charged and thus exhibits a positive electrostatic potential, making it a key recognition motif for the negatively charged aspartate residue in the active site of serine proteases. The phenyl ring, while largely nonpolar, will have a subtle distribution of charge influenced by the electron-withdrawing nature of the amidinium group. Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide detailed ESP maps that visualize these features.

Future Directions in this compound Charge Density Analysis

The detailed experimental charge density analysis of a this compound derivative highlights the power of this technique. However, a comprehensive understanding of the parent molecule and a wider range of its derivatives would be highly beneficial for the rational design of new and more effective enzyme inhibitors.

Future research should focus on:

High-Resolution X-ray Diffraction of this compound: Obtaining a high-quality experimental charge density distribution for the parent this compound molecule or its simple salts (e.g., this compound hydrochloride) would provide a crucial benchmark.

Systematic Theoretical Studies: Comprehensive theoretical studies on a series of para-substituted benzamidines could elucidate the electronic effects of different substituents on the charge density distribution of the amidinium group and the phenyl ring. This would provide a deeper understanding of how modifications to the this compound scaffold modulate its binding affinity and selectivity.

By combining experimental and theoretical approaches, a complete and nuanced picture of the charge density distribution in this compound can be achieved, paving the way for more sophisticated structure-based drug design.

Applications of Benzamidine in Biochemical and Biomedical Research

Protease Inhibition in Experimental Protocols

During experimental procedures, particularly those involving cell lysis and protein extraction, the structural and functional integrity of proteins is threatened by the release of endogenous proteases. tudublin.ie Benzamidine (B55565) is a crucial tool in mitigating this unwanted proteolysis. chromnet.net

Protein Crystallography Ligand

In protein crystallography, the goal is to obtain high-resolution three-dimensional structures of macromolecules. This process can be lengthy, requiring stable, homogenous protein samples. This compound is frequently used as a ligand to inhibit co-purified proteases that could otherwise degrade the target protein during purification and crystallization. wikipedia.orgbio-world.comcalpaclab.com Its presence helps ensure the structural integrity of the protein of interest, which is essential for growing high-quality crystals. The distinct, triangular shape of the this compound molecule is often clearly visible in electron density maps, confirming its binding to the enzyme's active site. wikipedia.orgchromnet.netresearchgate.net Neutron crystallography studies have also been used to investigate the role of water molecules in mediating the interaction between this compound and trypsin, providing deeper insights into the binding mechanism. sigmaaldrich.com

Prevention of Protein Degradation

When cells are lysed to extract proteins, proteases that are normally compartmentalized are released into the lysate, where they can readily degrade target proteins. tudublin.ie this compound is commonly added to lysis buffers, often as part of a broader "protease inhibitor cocktail," to immediately inactivate serine proteases. chromnet.netfishersci.ie As a reversible competitive inhibitor, it must be present throughout the purification process to remain effective until the proteases are removed. researchgate.net It is frequently used in extracts from various sources, including yeast cells. chromnet.net The hydrochloride salt form is readily soluble in water, making it convenient for inclusion in aqueous buffers. ebi.ac.uk101.200.202

Protein Purification (e.g., Serine Protease Purification)

This compound is a cornerstone of affinity chromatography for the purification of serine proteases. chromnet.net In this technique, a derivative, p-aminothis compound, is covalently attached to a solid support matrix, such as Sepharose or agarose (B213101) beads. ebi.ac.ukbio-world.comprep-hplc.com This immobilized ligand specifically binds to the active site of trypsin-like serine proteases in a complex mixture, such as a cell lysate or culture supernatant. yilimart.com Unbound proteins are washed away, and the target proteases can then be eluted, resulting in a significant purification. This method can be used either to purify specific proteases or to remove contaminating proteases from a sample containing a different protein of interest. bio-world.com For example, it is used to remove thrombin after it has been used to cleave purification tags from recombinant proteins. prep-hplc.com

Enzyme ClassSpecific Proteases Purified or RemovedReference
Serine ProteasesTrypsin bio-world.comprep-hplc.com
Thrombin bio-world.comprep-hplc.com
Urokinase bio-world.comprep-hplc.comyilimart.com
Kallikrein & Prekallikrein bio-world.comprep-hplc.comyilimart.com
Plasmin & Plasminogen prep-hplc.com
Acrosin bio-world.comprep-hplc.com

In Vitro and In Vivo Evaluation Models

The this compound scaffold is a common starting point for the development of new therapeutic agents. Evaluating the biological activity and safety of these novel derivatives requires robust in vitro and in vivo models.

In Vitro Cytotoxicity Assays (e.g., HEK 293 cells)

Before a new compound can be considered for therapeutic use, its potential toxicity to normal cells must be assessed. In drug development, cytotoxicity is a critical aspect of biological evaluation. nih.gov Human Embryonic Kidney 293 (HEK-293) cells are a commonly used human cell line for these initial toxicity screenings. nih.govresearchgate.netresearchgate.net In several studies, novel heterocyclic derivatives of this compound were synthesized and evaluated for their antibacterial potential. nih.govnih.gov Concurrently, their cytotoxicity was tested against HEK-293 cells using MTT assays. These studies found that many of the synthesized compounds exhibited minimal to no cytotoxicity at concentrations where they showed significant antibacterial activity. nih.govresearchgate.netnih.gov This high therapeutic index (high efficacy with low toxicity) is a major advantage for a potential drug candidate.

This compound Derivative ClassCell LineAssayGeneral FindingReference
Oxadiazole derivativesHEK-293MTT>70% cell viability at 62.5 µg/mL; some derivatives showed no cytotoxicity even at 500 µg/mL. nih.gov
Acetohydrazide derivativesHEK-293MTTWeak cytotoxicity with cell viability greater than 80% at 7.81 µg/mL. researchgate.net
Oxadiazole and Triazole derivativesHEK-293MTTSynthesized compounds exhibited minimal to an absence of cytotoxicity. nih.gov

Animal Models of Infection (e.g., Immunosuppressed Mouse Model for Pneumocystis Pneumonia)

Animal models are indispensable for evaluating the in vivo efficacy of new drug candidates. The immunosuppressed rodent model is the standard for studying Pneumocystis pneumonia (PCP), a life-threatening infection in immunocompromised individuals caused by the fungus Pneumocystis jirovecii (in humans) or related species in animals (Pneumocystis carinii in rats). jci.orgmdpi.comcriver.com While this compound itself is not the primary drug, its structural analogues, the diamidines (such as pentamidine), have been central to PCP treatment and research. nih.gov Studies have utilized immunosuppressed rat models to test the activity of various pentamidine (B1679287) analogues against P. carinii pneumonia. nih.gov In these models, structural modifications to the parent molecule, such as altering the alkyl chain connecting the two p-amidinophenoxy rings, were evaluated to determine their effect on anti-Pneumocystis activity. nih.gov These animal models allow researchers to compare the efficacy of new derivatives directly against the parent drug, identifying candidates with potentially improved activity. nih.gov

Fertilized Egg Model of Infection

The fertilized egg, particularly the embryonated chicken egg, serves as a robust and widely utilized alternative infection model in biochemical and biomedical research. nih.gov This model offers several advantages, including low cost, ease of handling, and the fact that the embryo at early stages is immunodeficient, providing a clear background to study host-pathogen interactions. nih.govplos.org

Research methodologies often involve infecting the embryo via the chorioallantoic membrane (CAM), the albumen, the yolk sac, or the allantoic cavity. nih.gov The CAM, being a highly vascularized extraembryonic membrane, is a common site for inoculation to study the pathogenesis of various infectious agents, including fungi like Candida albicans and Aspergillus fumigatus. nih.gov Following infection, researchers can assess virulence by monitoring embryo survival rates and can perform histological analysis of the infected membranes to study fungal invasion processes. nih.gov

More recently, noninvasive zebrafish egg models have also been established. In these systems, embryos are co-incubated with pathogens like C. albicans to study adhesion factors and virulence, offering a time-saving and cost-effective platform for large-scale screening. plos.orgnih.gov While direct studies involving the administration of this compound within these specific models are not prominent in published literature, these platforms are invaluable for investigating the roles of proteases in microbial pathogenesis—the very class of enzymes that this compound and its derivatives are designed to inhibit.

Canine Studies for Antiplatelet Activity

The evaluation of antiplatelet agents in canine models is a critical area of veterinary and translational medicine, given the prevalence of thrombotic diseases in dogs. researchgate.net Standard methodologies to assess platelet function in canines include optical platelet aggregometry, impedance aggregometry, and viscoelastic tests like thromboelastography (TEG) with platelet mapping. researchgate.net These tests are used to evaluate the efficacy of established antiplatelet drugs such as clopidogrel. researchgate.net

Despite the existence of these well-defined canine models for assessing antiplatelet effects, a review of scientific literature indicates a lack of specific studies focused on the antiplatelet activity of this compound or its direct derivatives in dogs. Research in this area has predominantly centered on other classes of compounds, such as thienopyridines. researchgate.net Therefore, while the tools and models for such an investigation are available, the potential role of this compound-based compounds in modulating canine platelet function remains an unexplored area of research.

Drug Discovery and Medicinal Chemistry

The this compound moiety is recognized in medicinal chemistry as a "privileged scaffold." Its inherent ability to mimic the side chain of arginine allows it to effectively bind to the S1 specificity pocket of numerous serine proteases, making it a foundational structure for the design of targeted enzyme inhibitors.

Design of Novel Therapeutic Agents

The design of novel therapeutic agents frequently employs the this compound structure as a starting point for creating potent and selective inhibitors. In the field of anticoagulation, structure-based drug design has focused on developing inhibitors of Factor Xa, a critical serine protease in the coagulation cascade. Early this compound derivatives, while potent, often faced challenges with oral bioavailability. This led to a systematic approach where the this compound group was replaced with less basic "mimics" to improve pharmacokinetic properties. This strategy resulted in the discovery of SQ311, a potent and orally bioavailable Factor Xa inhibitor that utilizes a 1-aminoisoquinoline (B73089) as the P1 ligand, demonstrating a Kᵢ of 0.33 nM.

Beyond thrombosis, the this compound scaffold has been utilized to target processes involved in cancer. Researchers have reported the discovery of a novel this compound-based inhibitor that competitively blocks the binding of Vascular Endothelial Growth Factor C (VEGF-C) to Neuropilin-2 (Nrp2), a receptor implicated in tumor metastasis. This provides a basis for developing specific small molecule inhibitors that target pathological Nrp2 function.

Compound/ClassTargetTherapeutic GoalKey Finding/Significance
SQ311 (1-aminoisoquinoline P1 ligand)Factor XaAnticoagulationPotent (Kᵢ = 0.33 nM) and orally bioavailable inhibitor developed by replacing the this compound group with a mimic.
This compound-based Nrp2 InhibitorNeuropilin-2 (Nrp2)Anti-cancer (metastasis)Functions through competitive inhibition of VEGF-C binding to Nrp2, providing a basis for specific Nrp2 inhibitors.
Phenylglycine-containing this compound CarboxamidesFactor XaAnticoagulationDevelopment of novel, potent, and selective inhibitors for anti-thrombotic therapy.

Development of Anticoagulants and Anti-inflammatory Agents

The development of anticoagulants represents one of the most successful applications of this compound-based medicinal chemistry. Numerous this compound derivatives have been synthesized and patented specifically as inhibitors of human Factor Xa, leveraging the scaffold's affinity for serine proteases to prevent thrombotic activity.

While this compound itself is primarily associated with protease inhibition, structurally related scaffolds have been extensively explored for anti-inflammatory properties. Research into benzimidazole (B57391) and benzamide (B126) derivatives has yielded compounds with significant anti-inflammatory and analgesic effects. nih.govnih.gov These agents often function by inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. nih.govijcrt.org For example, certain 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives have shown potent in vitro COX-2 inhibitory activity (IC₅₀ 0.04-0.07 μM), comparable to the reference drug celecoxib. nih.gov Similarly, various 2-substituted benzimidazole derivatives have demonstrated noteworthy anti-inflammatory potential in both in vitro and in vivo assays. nih.gov This demonstrates how modifications of the core this compound-like structure can shift the therapeutic target from proteases involved in coagulation to enzymes mediating inflammation.

Targeting Specific Pathological Processes (e.g., Thrombosis, Cancer, Inflammation)

The versatility of the this compound scaffold and its related structures allows for the targeting of multiple distinct pathological processes.

Thrombosis: This is the most direct application, where this compound derivatives are designed to inhibit serine proteases of the coagulation cascade, primarily Factor Xa and thrombin. By blocking these enzymes, these compounds effectively halt the amplification of the clotting process, making them powerful antithrombotic agents.

Cancer: The connection between this compound-based compounds and cancer is multifaceted. Firstly, compounds can be designed to directly target cancer-related processes, such as the inhibition of Neuropilin-2 to prevent metastasis. Secondly, there is a strong link between malignancy and thrombosis, a condition known as cancer-associated thrombosis. Anticoagulants are therefore of pivotal importance in managing cancer patients, creating a therapeutic overlap where this compound-derived anticoagulants can address a critical comorbidity of cancer.

Inflammation: The link between inflammation and cancer is well-established, with chronic inflammation contributing to carcinogenesis. researchgate.net While direct this compound derivatives are not the primary candidates, the successful development of anti-inflammatory agents from the closely related benzimidazole and benzamide scaffolds highlights a key strategy in medicinal chemistry. nih.govmdpi.com By targeting inflammatory enzymes like COX, these compounds can disrupt the inflammatory microenvironment that promotes tumor growth.

Investigational Drug Candidates (e.g., Dabigatran (B194492), Pentamidine)

Several successful drugs and investigational candidates contain or were derived from the this compound structural motif, underscoring its importance in pharmacology.

Pentamidine: This anti-infective agent is a classic example of a drug whose structure is built upon the this compound scaffold. It contains two this compound moieties linked by a flexible chain. Pentamidine is used in the treatment of several diseases caused by protozoa and fungi, including African trypanosomiasis, leishmaniasis, and Pneumocystis jirovecii pneumonia.

Dabigatran: The development of Dabigatran, a potent and selective direct thrombin inhibitor, was directly inspired by earlier research on this compound-based inhibitors. nih.govgoogle.com The discovery process was spurred by X-ray crystal structures of thrombin in complex with this compound-based compounds, which revealed the key interactions within the enzyme's active site. nih.gov Dabigatran's structure incorporates a carboxamidine group, which serves the same function as the this compound core: it binds deeply into the S1 pocket of thrombin, mimicking an arginine side chain and blocking the enzyme's activity. nih.govnih.gov The active drug is administered as the prodrug, Dabigatran etexilate, to enhance oral bioavailability. nih.govdrugbank.com

Drug CandidateChemical FeaturePrimary UseMechanism of Action
PentamidineContains two this compound moietiesAnti-infective (antiprotozoal/antifungal)Inhibits DNA, RNA, and protein synthesis in susceptible organisms.
Dabigatran (active form of Dabigatran etexilate)Design based on this compound inhibitors; contains a carboxamidine groupAnticoagulantCompetitive and reversible direct inhibitor of thrombin (Factor IIa). nih.gov

Optimization of Pharmacological Profiles (Efficacy, Toxicity, Pharmacokinetics)

In medicinal chemistry, the this compound scaffold serves as a crucial starting point for the design of targeted inhibitors, particularly for serine proteases like trypsin and thrombin. nih.gov The optimization of lead compounds containing this moiety is a multifaceted process aimed at enhancing therapeutic efficacy, minimizing toxicity, and improving pharmacokinetic properties to ensure the drug candidate is effective and well-tolerated. This involves systematic structural modifications to refine the molecule's interaction with its biological target and its behavior within a biological system.

Improving Efficacy: Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to improving the efficacy of this compound-based drug candidates. These studies involve synthesizing a series of derivatives where specific parts of the molecule are altered, and then evaluating how these changes affect the compound's biological activity.

A study involving 52 this compound derivatives evaluated for their inhibitory action against boar sperm acrosin found that all synthesized derivatives were more potent than the parent this compound molecule. nih.gov One derivative, α-(4-amidino-2,6-diiodophenoxy)-3-nitrotoluene, demonstrated exceptional potency with a Ki value of 4.5 x 10⁻⁸ M, a significant improvement over this compound's Ki of 4.0 x 10⁻⁶ M. nih.gov This highlights how substitutions on the this compound core can dramatically increase binding affinity and inhibitory power. nih.gov

In the development of novel antimalarial agents, researchers synthesized and evaluated 3-hydroxy-propanamidines (HPAs) that incorporated a this compound moiety. acs.orgacs.org Modifications to the this compound portion of the lead compound, TKK130, led to the identification of analogs with potent, single-digit nanomolar activity against Plasmodium falciparum strains. acs.orgacs.org For instance, substituting the 4-fluorothis compound (B14776) with a 4-bromothis compound moiety in analog 7d resulted in a highly active compound that inhibited the formation of synthetic hemozoin more effectively than the lead compound and chloroquine. acs.orgacs.org Conversely, introducing more flexibility with a 4-fluorobenzyl group (7p ) or bulkier alkyl groups on the amidine itself led to a significant decrease in activity. acs.orgacs.org

Table 1: In Vitro Antiplasmodial Activity of this compound-Containing 3-Hydroxypropanamidine (HPA) Analogs acs.orgacs.org
CompoundModification on this compound MoietyIC₅₀ vs. P. falciparum 3D7 (nM)IC₅₀ vs. P. falciparum Dd2 (nM)
TKK130 (Lead)4-fluorophenyl1.82.1
7d4-bromophenyl2.01.6
7e3-fluorophenyl2.11.9
7l4-fluorobiphenyl4.75.5
7p4-fluorobenzyl>100>100

Similarly, in the optimization of cyclic plasmin inhibitors, the P1 this compound group was modified. nih.govacs.org Replacing the this compound with a p-xylenediamine retained strong potency and excellent selectivity, with several analogs inhibiting plasmin in the subnanomolar range. nih.govacs.org These examples underscore how targeted modifications, guided by SAR, can fine-tune the interaction between the this compound-containing inhibitor and its target enzyme, thereby enhancing its primary pharmacological effect.

Reducing Toxicity

A critical aspect of optimizing a drug's pharmacological profile is the reduction of its inherent toxicity. The this compound scaffold, while effective, can be modified to create derivatives with improved safety profiles. Preclinical development focuses on identifying compounds that exhibit high potency against their intended target while showing minimal effects on other biological systems. nih.govresearchgate.net

In the development of antimalarial HPAs, the most promising analogs were tested for cytotoxicity against the human liver cell line HepG2. acs.orgacs.org The lead compounds, including the highly active 4-bromothis compound analog 7d , demonstrated low cytotoxicity, indicating notable parasite selectivity. acs.orgacs.org Furthermore, in vivo studies in mouse models showed no apparent signs of toxicity from these compounds. acs.orgacs.org

Another example involves the preclinical development of analogs of pentamidine, an antiprotozoal drug containing two this compound groups. While effective, pentamidine has known toxicities. researchgate.net A structure-activity relationship guided approach led to the synthesis of analogs designed to reduce toxicity. One such analog, P35, was found to have reduced mammalian cell cytotoxicity and lower inhibition of the hERG channel (a common source of cardiac toxicity) when compared to pentamidine, while maintaining its desired activity as an antibiotic adjuvant. researchgate.net This demonstrates a successful strategy where the this compound structure was modified to dissociate therapeutic efficacy from off-target toxicity. researchgate.net Computational methods are also increasingly used to predict potential toxicity early in the drug development process, helping to guide the synthesis of safer this compound derivatives. nih.gov

Table 2: Cytotoxicity of Selected HPA Analogs acs.org
CompoundCytotoxicity vs. HepG2 cells (CC₅₀, µM)Selectivity Index (CC₅₀/IC₅₀ vs. P. falciparum Dd2)
TKK130 (Lead)>10>4762
7a (4-chlorophenyl)>10>5556
7d (4-bromophenyl)>10>6250

Enhancing Pharmacokinetics (ADME Properties)

In the pursuit of orally active tubulin inhibitors, systematic SAR studies of benzamide derivatives led to the identification of compound 48 . This compound not only exhibited potent antiproliferative activity but also demonstrated a favorable pharmacokinetic profile, which is crucial for its advancement into further preclinical evaluation. nih.gov

The antimalarial HPA analog 7d also underwent initial in vivo pharmacokinetic evaluation. acs.orgacs.org The results were promising, showing that the compound had a favorable profile with a fast onset and a slow elimination phase, properties that are highly desirable for an effective antimalarial drug. acs.orgacs.orgacs.org

In silico tools are often employed to predict the ADME properties of newly synthesized compounds. One study on 2-benzoylamino-N-phenyl-benzamide derivatives used computational models to analyze their pharmacokinetic profiles. researchgate.net These predictions assessed bioavailability and "drug-likeness," showing that several of the derivatives exhibited acceptable and favorable properties for potential pharmaceutical application. researchgate.net Such predictive studies allow medicinal chemists to prioritize which this compound analogs to advance into more resource-intensive in vivo testing. researchgate.net By strategically modifying the this compound core and its substituents, researchers can optimize ADME parameters to develop drug candidates with improved stability, better absorption, and appropriate distribution to the target tissues.

Q & A

How does benzamidine function as a serine protease inhibitor in experimental setups?

Level: Basic
Methodological Answer:
this compound acts as a competitive inhibitor by binding to the active site of serine proteases (e.g., trypsin, thrombin) via electrostatic interactions between its amidine group and the negatively charged aspartate residue (Asp189 in trypsin) . To apply this mechanism experimentally:

  • Affinity Chromatography: Use this compound Sepharose 4 Fast Flow media to capture proteases. The ligand (p-aminothis compound) binds proteases with high specificity, enabling purification from crude extracts .
  • Inhibition Assays: Include 1–5 mM this compound in buffers to prevent autoproteolysis during protein isolation .

What methodologies are recommended for optimizing this compound-based affinity chromatography to balance purity and yield?

Level: Advanced
Methodological Answer:
Optimization involves selecting media with tailored ligand density and spacer arms:

  • Media Selection:
    • High Substitution (High Sub): Higher ligand density (≥35 mg trypsin/mL media) improves binding capacity but may reduce purity due to nonspecific interactions .
    • Low Substitution (Low Sub): Balances capacity with purity by minimizing steric hindrance and nonspecific binding .
  • Elution Strategies: Use low-pH buffers (e.g., 0.1 M HCl) or competitive eluents like 1 M L-arginine (pH 6) to recover active proteases while maintaining structural integrity .
  • Validation: Monitor purity via SDS-PAGE and activity assays (e.g., fluorogenic substrates).

Table 1: Comparison of this compound Sepharose Media (Adapted from )

Media TypeLigand DensityBinding CapacityPurity Recovery
High Sub≥35 mg/mLHighModerate
Low SubModerateModerateHigh

How can computational modeling be applied to study this compound-trypsin binding dynamics?

Level: Advanced
Methodological Answer:
Molecular dynamics (MD) simulations and molecular surface mapping provide insights into binding mechanisms:

  • Structure Preparation: Obtain trypsin-benzamidine complex coordinates (PDB: 3PTB) . Parametrize the system using force fields like AMBER to model electrostatic and hydrophobic interactions .
  • Simulation Workflow:
    • Solvate the protein-ligand complex in explicit water.
    • Apply periodic boundary conditions and equilibrate at 300 K.
    • Analyze binding free energy via MM-PBSA or umbrella sampling .
  • Validation: Compare simulated binding kinetics (e.g., dissociation constants) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

What strategies address discrepancies in this compound's inhibitory efficacy across different experimental systems?

Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in ligand-protein binding environments or competing ions:

  • Structural Analysis: Use X-ray crystallography or cryo-EM to resolve binding conformations under different conditions (e.g., pH, ionic strength) .
  • Competition Studies: Employ ESI-MS or NMR to evaluate this compound’s affinity relative to other ligands (e.g., carboxylic acid isosteres). For example, CPD derivatives show stronger binding than tetrazoles in acetonitrile .
  • Functional Group Modification: Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) to this compound analogues to enhance binding specificity, as seen in antimicrobial studies .

How to design this compound analogues with enhanced antimicrobial properties?

Level: Advanced
Methodological Answer:
Rational design focuses on modifying substituents to improve potency and selectivity:

  • Substituent Screening: Synthesize analogues with electron-withdrawing groups at the 4-position of the benzyl ring (e.g., 4-NO₂, 4-Cl), which enhance inhibitory effects against pathogens like Porphyromonas gingivalis .
  • Activity Testing:
    • MIC/MBC Assays: Determine minimum inhibitory/bactericidal concentrations using broth microdilution.
    • Cytotoxicity: Validate safety via cell viability assays (e.g., MTT on mammalian cells) .
  • Mechanistic Studies: Use molecular docking to predict interactions with target enzymes (e.g., gingipains) .

What analytical techniques confirm this compound's interactions with carboxylic acid isosteres?

Level: Advanced
Methodological Answer:
ESI-MS and NMR are critical for studying non-covalent complexes:

  • ESI-MS Workflow:
    • Mix this compound (10 μM) with test compounds (e.g., cyclopentane-1,3-dione derivatives) in acetonitrile.
    • Detect [ligand·this compound]⁺ ions (e.g., m/z 253 for CPD-benzamidine) and quantify binding via signal intensity .
  • NMR Analysis: Monitor chemical shift changes in Job plot experiments to determine stoichiometry (e.g., 1:1 CPD-benzamidine complexes) .
  • Competition Assays: Co-incubate with competing acids (e.g., tetrazoles) to rank binding affinities (Figure 4 in ).

How do ionic strength and pH influence this compound’s efficacy in protease inhibition?

Level: Advanced
Methodological Answer:
Electrostatic interactions are pH- and ion-sensitive:

  • pH Optimization: Maintain pH 7–8 to preserve the amidine group’s positive charge, critical for binding Asp189 in trypsin .
  • Ionic Strength: High NaCl concentrations (>150 mM) reduce binding affinity by shielding charges. Use low-salt buffers (e.g., 20 mM Tris-HCl) for affinity chromatography .
  • Validation: Measure inhibition constants (Kᵢ) via kinetic assays under varying conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.